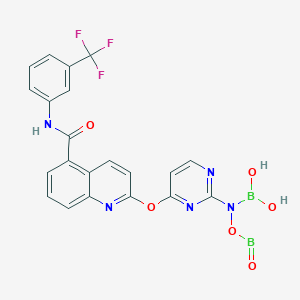
((Oxoboryl)oxy)(4-((5-((3-(trifluoromethyl)phenyl)carbamoyl)quinolin-2-yl)oxy)pyrimidin-2-yl)boramidic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((Oxoboryl)oxy)(4-((5-((3-(trifluoromethyl)phenyl)carbamoyl)quinolin-2-yl)oxy)pyrimidin-2-yl)boramidic acid: is a complex organic compound characterized by its unique structure, which includes boron, oxygen, nitrogen, and fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((Oxoboryl)oxy)(4-((5-((3-(trifluoromethyl)phenyl)carbamoyl)quinolin-2-yl)oxy)pyrimidin-2-yl)boramidic acid involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes:
Formation of the quinoline derivative: This step involves the reaction of 3-(trifluoromethyl)aniline with suitable reagents to form the quinoline core.
Coupling with pyrimidine: The quinoline derivative is then coupled with a pyrimidine derivative under specific conditions to form the desired intermediate.
Introduction of the boron moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as:
Catalysis: Utilizing catalysts to enhance reaction rates and selectivity.
Purification: Employing methods like crystallization, chromatography, and distillation to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
((Oxoboryl)oxy)(4-((5-((3-(trifluoromethyl)phenyl)carbamoyl)quinolin-2-yl)oxy)pyrimidin-2-yl)boramidic acid: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized quinoline derivatives, while substitution reactions can produce various substituted pyrimidine compounds.
Wissenschaftliche Forschungsanwendungen
((Oxoboryl)oxy)(4-((5-((3-(trifluoromethyl)phenyl)carbamoyl)quinolin-2-yl)oxy)pyrimidin-2-yl)boramidic acid: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of ((Oxoboryl)oxy)(4-((5-((3-(trifluoromethyl)phenyl)carbamoyl)quinolin-2-yl)oxy)pyrimidin-2-yl)boramidic acid involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interfere with cellular processes: Affecting cell signaling, metabolism, or gene expression.
Vergleich Mit ähnlichen Verbindungen
((Oxoboryl)oxy)(4-((5-((3-(trifluoromethyl)phenyl)carbamoyl)quinolin-2-yl)oxy)pyrimidin-2-yl)boramidic acid: can be compared with other similar compounds, such as:
Quinoline derivatives: Known for their biological activity and therapeutic potential.
Pyrimidine compounds: Widely used in medicinal chemistry and drug development.
Boron-containing molecules: Explored for their unique chemical properties and applications in materials science.
This compound stands out due to its unique combination of functional groups and its potential for diverse applications in various fields of research.
Eigenschaften
Molekularformel |
C21H14B2F3N5O6 |
|---|---|
Molekulargewicht |
511.0 g/mol |
IUPAC-Name |
[oxoboranyloxy-[4-[5-[[3-(trifluoromethyl)phenyl]carbamoyl]quinolin-2-yl]oxypyrimidin-2-yl]amino]boronic acid |
InChI |
InChI=1S/C21H14B2F3N5O6/c24-21(25,26)12-3-1-4-13(11-12)28-19(32)15-5-2-6-16-14(15)7-8-17(29-16)36-18-9-10-27-20(30-18)31(23(34)35)37-22-33/h1-11,34-35H,(H,28,32) |
InChI-Schlüssel |
ULTKBTDAEZTGHN-UHFFFAOYSA-N |
Kanonische SMILES |
B(=O)ON(B(O)O)C1=NC=CC(=N1)OC2=NC3=CC=CC(=C3C=C2)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


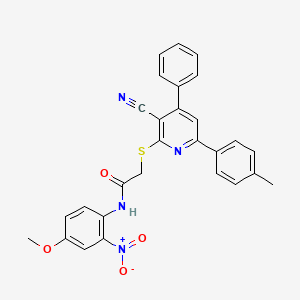
![Benzyl 3-((tert-butoxycarbonyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15054550.png)
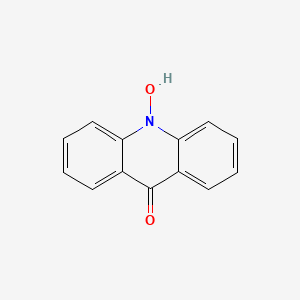
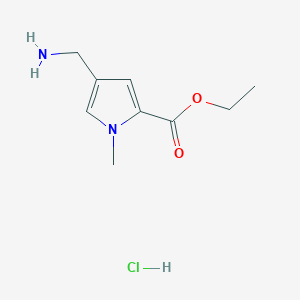
![2-Chloro-4-(3-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B15054576.png)
![7-Bromo-2,3-dimethylfuro[3,2-c]pyridin-4(5H)-one](/img/structure/B15054582.png)
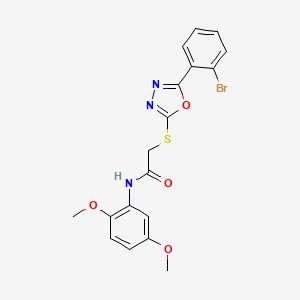
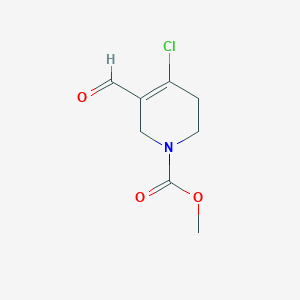
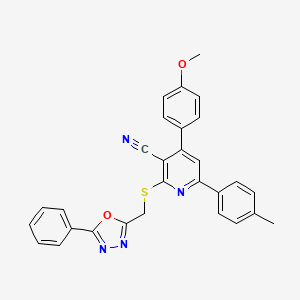
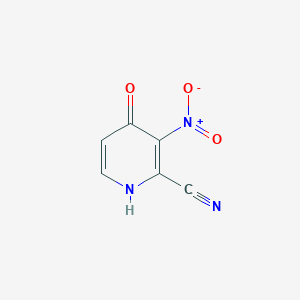
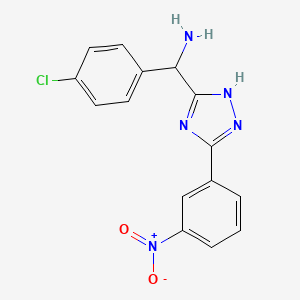
![2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B15054609.png)
![(5-Methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)boronic acid](/img/structure/B15054616.png)
![5-(3-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B15054649.png)
